molecular formula C21H23N3O4S B2885713 Ethyl 5-(2-ethylbutanoylamino)-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate CAS No. 851946-77-5

Ethyl 5-(2-ethylbutanoylamino)-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate

Cat. No. B2885713
CAS RN: 851946-77-5
M. Wt: 413.49
InChI Key: LKHKDJIBVVCYMT-UHFFFAOYSA-N
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Description

“Ethyl 5-(2-ethylbutanoylamino)-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate” is a derivative of pyrimidothienopyridazine . Pyridazine and its fused heterocyclic derivatives have been reported to possess antimicrobial, antituberculosis, antifungal, anticancer, herbicidal activities, and plant growth regulators and crop protecting agents .


Synthesis Analysis

The synthesis of this compound involves the condensation of ethyl 5-amino-3,4-diphenylthieno[2,3-c]pyridazine-6-carboxylate with triethyl orthoformate in the presence of acetic anhydride as a catalyst to give the corresponding ethoxymethyleneamino intermediate . This intermediate is then reacted directly without purification .


Molecular Structure Analysis

The molecular structure of this compound was elucidated on the basis of elemental analysis and various spectroscopic methods . The compound forms brown crystals, with a melting point of 125–127 °C .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include condensation and reaction with an intermediate . Pyridazine synthesis involves a variety of reactions, including Lewis acid-mediated inverse electron demand Diels-Alder reactions, unexpected C-C bond cleavage in the absence of metal, and Cu (II)-catalyzed aerobic 6- endo - trig cyclizations .


Physical And Chemical Properties Analysis

The compound forms brown crystals, with a melting point of 125–127 °C . The IR spectrum shows peaks at 3056 (CH arom), 1658 (C=O), 1519, 1437 (NO 2) .

Scientific Research Applications

Neuroprotective Agent

This compound has been evaluated for its potential as a neuroprotective agent . Neuroprotection is a critical strategy in treating neurodegenerative diseases, ischemic stroke, and traumatic brain injury. The compound’s derivatives have shown promise in reducing neuronal death and restoring neuronal function .

Anti-neuroinflammatory Properties

Studies suggest that derivatives of this compound can serve as anti-neuroinflammatory agents . They have demonstrated significant properties in inhibiting nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) production in human microglia cells, which are key factors in neuroinflammation .

Anticancer Activity

The pyridazine ring, which is part of this compound’s structure, is known to exhibit a range of pharmacological activities, including anticancer properties. It’s been used in medicinal chemistry against various biological targets related to cancer .

Antimicrobial Activity

Pyridazine derivatives, including this compound, have been reported to possess antimicrobial activity. This makes them valuable in the development of new antibiotics and treatments for bacterial infections .

Antidepressant and Anti-hypertensive Effects

The compound’s structure is conducive to biological activities such as antidepressant and anti-hypertensive effects. These properties are crucial for developing treatments for mental health disorders and hypertension .

Agrochemical Applications

Pyridazine and pyridazinone derivatives are also known for their use in agrochemicals . They have been utilized as herbicides and anti-platelet agents, demonstrating the compound’s versatility beyond pharmaceuticals .

properties

IUPAC Name

ethyl 5-(2-ethylbutanoylamino)-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O4S/c1-4-13(5-2)18(25)22-19-16-15(12-29-19)17(21(27)28-6-3)23-24(20(16)26)14-10-8-7-9-11-14/h7-13H,4-6H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKHKDJIBVVCYMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)NC1=C2C(=CS1)C(=NN(C2=O)C3=CC=CC=C3)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-(2-ethylbutanoylamino)-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate

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